molecular formula C20H14ClFN4OS2 B11371354 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11371354
M. Wt: 444.9 g/mol
InChI Key: NSYXHCVCOYMDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a benzothiazole moiety, and various substituents including chlorine, fluorine, and sulfur. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring is introduced via a cyclization reaction involving o-aminothiophenol and a suitable carboxylic acid derivative.

    Substitution Reactions: Chlorine and fluorine substituents are introduced through halogenation reactions using reagents such as thionyl chloride or N-chlorosuccinimide for chlorination, and N-fluorobenzenesulfonimide for fluorination.

    Thioether Formation: The thioether linkage is formed by reacting the appropriate thiol with a halomethyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines and Thiols: Resulting from substitution reactions.

Scientific Research Applications

5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE has been studied for various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the development of new materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-{[(4-Chlorophenyl)Methyl]Sulfanyl}-N-(2-Fluorophenyl)Pyrimidine-4-Carboxamide
  • 5-Fluoro-2-{[(4-Methylphenyl)Methyl]Sulfanyl}-N-(6-Methyl-1,3-Benzothiazol-2-Yl)Pyrimidine-4-Carboxamide

Uniqueness

Compared to similar compounds, 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE exhibits unique properties due to the specific arrangement of its substituents. The presence of both chlorine and fluorine atoms, along with the benzothiazole moiety, contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14ClFN4OS2

Molecular Weight

444.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14ClFN4OS2/c1-11-2-7-15-16(8-11)29-20(24-15)26-18(27)17-14(21)9-23-19(25-17)28-10-12-3-5-13(22)6-4-12/h2-9H,10H2,1H3,(H,24,26,27)

InChI Key

NSYXHCVCOYMDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.